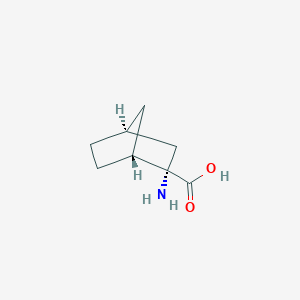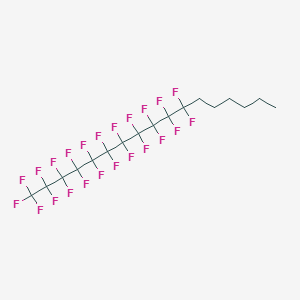
Heptadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane is a fluorinated organic compound with the chemical formula C17F23. It contains 17 carbon atoms and 23 fluorine atoms. The compound’s systematic name reflects its structure, emphasizing the presence of fluorine atoms at specific positions along the carbon backbone.
Métodos De Preparación
Synthetic Routes: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane typically involves fluorination reactions. One common method is the direct fluorination of a suitable precursor compound using elemental fluorine or fluorinating agents. Precise reaction conditions and catalysts vary depending on the specific synthetic route.
Industrial Production: Industrial-scale production methods for this compound may involve continuous flow processes, where reactants are fed into reactors under controlled conditions. These processes optimize yield, purity, and safety.
Análisis De Reacciones Químicas
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of functional groups such as alcohols or carbonyls.
Reduction: Reduction reactions can reduce the fluorine content or modify the carbon backbone.
Substitution: Fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like hydrogen peroxide, metal catalysts, and halogenating agents play a role in these reactions.
Major Products: The specific products depend on reaction conditions, but fluorinated derivatives are common.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their interactions with biological systems.
Industry: Used in specialized materials, coatings, and lubricants.
Mecanismo De Acción
The precise mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules due to its fluorine content. Further research is needed to elucidate its detailed mechanisms.
Comparación Con Compuestos Similares
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane stands out due to its extensive fluorination pattern. Similar compounds include other perfluoroalkanes and fluorinated derivatives, but this compound’s unique arrangement of fluorine atoms sets it apart.
Propiedades
Número CAS |
1980062-96-1 |
|---|---|
Fórmula molecular |
C17H13F23 |
Peso molecular |
654.25 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroheptadecane |
InChI |
InChI=1S/C17H13F23/c1-2-3-4-5-6-7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)40/h2-6H2,1H3 |
Clave InChI |
PUIYORJGZOASFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




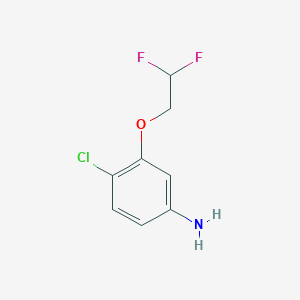
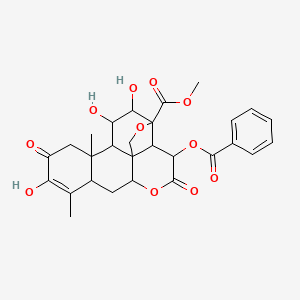
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)

![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
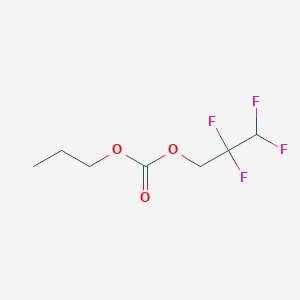
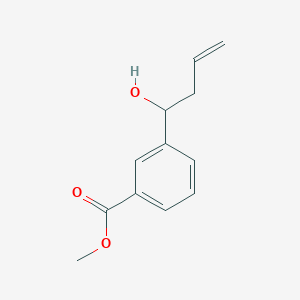
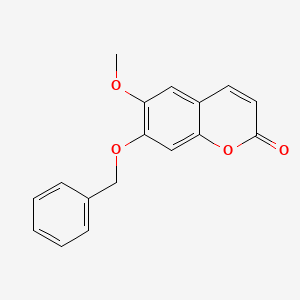
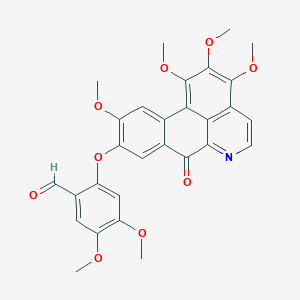
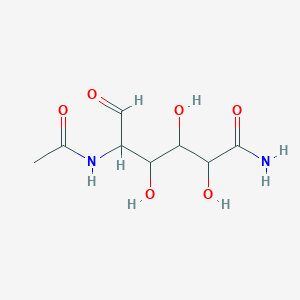
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
